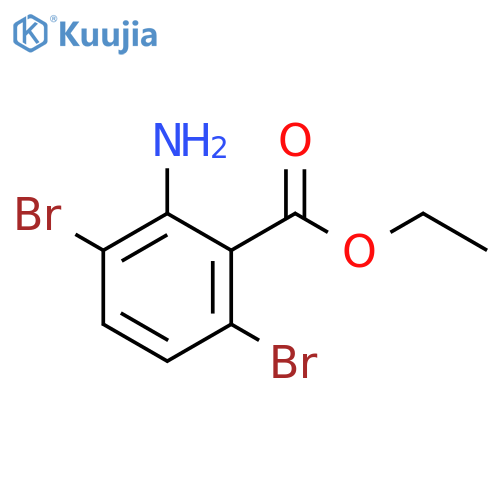

Cas no 1248186-04-0 (ethyl 2-amino-3,6-dibromobenzoate)

ethyl 2-amino-3,6-dibromobenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-amino-3,6-dibromo-, ethyl ester

- ethyl 2-amino-3,6-dibromobenzoate

-

- MDL: MFCD14673459

- インチ: 1S/C9H9Br2NO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3

- InChIKey: VPTJIBSGRDPKLT-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C1=C(Br)C=CC(Br)=C1N

計算された属性

- せいみつぶんしりょう: 322.898

- どういたいしつりょう: 320.9

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3A^2

ethyl 2-amino-3,6-dibromobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3417282-0.05g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 95.0% | 0.05g |

$504.0 | 2025-03-18 | |

| Enamine | EN300-3417282-0.1g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 95.0% | 0.1g |

$528.0 | 2025-03-18 | |

| Enamine | EN300-3417282-0.5g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 95.0% | 0.5g |

$575.0 | 2025-03-18 | |

| Enamine | EN300-3417282-1.0g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 95.0% | 1.0g |

$600.0 | 2025-03-18 | |

| Enamine | EN300-3417282-10.0g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 95.0% | 10.0g |

$2577.0 | 2025-03-18 | |

| Enamine | EN300-3417282-0.25g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 95.0% | 0.25g |

$551.0 | 2025-03-18 | |

| Enamine | EN300-3417282-5.0g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 95.0% | 5.0g |

$1737.0 | 2025-03-18 | |

| Enamine | EN300-3417282-2.5g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 95.0% | 2.5g |

$1174.0 | 2025-03-18 | |

| Enamine | EN300-3417282-1g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 1g |

$600.0 | 2023-09-03 | ||

| Enamine | EN300-3417282-10g |

ethyl 2-amino-3,6-dibromobenzoate |

1248186-04-0 | 10g |

$2577.0 | 2023-09-03 |

ethyl 2-amino-3,6-dibromobenzoate 関連文献

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

ethyl 2-amino-3,6-dibromobenzoateに関する追加情報

Professional Introduction to Ethyl 2-amino-3,6-dibromobenzoate (CAS No. 1248186-04-0)

Ethyl 2-amino-3,6-dibromobenzoate, with the chemical formula C9H7Br2N1O2, is a significant compound in the field of pharmaceutical and biochemical research. This compound, identified by its unique CAS number 1248186-04-0, has garnered attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The presence of both amino and bromine substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The structure of ethyl 2-amino-3,6-dibromobenzoate consists of a benzoate core substituted with two bromine atoms at the 3 and 6 positions, and an amino group at the 2 position. This specific arrangement imparts unique reactivity and functional properties that are exploited in various chemical transformations. The benzoate moiety is particularly interesting as it can undergo a range of reactions, including ester hydrolysis, nucleophilic substitution, and coupling reactions, making it a versatile building block for more complex structures.

In recent years, ethyl 2-amino-3,6-dibromobenzoate has been extensively studied for its potential applications in drug discovery. Its brominated aromatic system is particularly attractive for medicinal chemists due to the ability to participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are common motifs in many biologically active compounds. For instance, researchers have utilized ethyl 2-amino-3,6-dibromobenzoate to synthesize derivatives with antimicrobial and anti-inflammatory properties.

One of the most compelling aspects of ethyl 2-amino-3,6-dibromobenzoate is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically target kinase activity, researchers can develop drugs that modulate these pathways effectively. Ethyl 2-amino-3,6-dibromobenzoate has been used as a key intermediate in the synthesis of small-molecule inhibitors that exhibit potent activity against specific kinases. These inhibitors have shown promise in preclinical studies and are being further investigated for their therapeutic potential.

The compound's reactivity also makes it a valuable tool in materials science. For example, ethyl 2-amino-3,6-dibromobenzoate has been employed in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The bromine atoms provide sites for further functionalization, allowing researchers to tailor the electronic properties of these materials. This has led to the development of new materials with enhanced performance characteristics, which could find applications in flexible electronics and advanced display technologies.

In addition to its pharmaceutical and materials science applications, ethyl 2-amino-3,6-dibromobenzoate has been explored in environmental chemistry. Its stability under various conditions makes it suitable for use as a reference standard or intermediate in analytical methods. Researchers have utilized this compound to develop new techniques for detecting and quantifying brominated aromatic compounds in environmental samples. These methods are crucial for monitoring pollution levels and ensuring compliance with environmental regulations.

The synthesis of ethyl 2-amino-3,6-dibromobenzoate typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the bromination of an amino-substituted benzene derivative followed by esterification. Advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups or to construct more complex molecular architectures. These synthetic strategies highlight the compound's versatility and its importance as a synthetic intermediate.

The growing interest in ethyl 2-amino-3,6-dibromobenzoate is reflected in the increasing number of research publications that utilize this compound as a key building block or intermediate. Academic laboratories and pharmaceutical companies alike have recognized its potential value and have incorporated it into their research programs. This trend underscores the compound's significance in modern chemical research and its potential to contribute to future advancements in medicine and materials science.

In conclusion, ethyl 2-amino-3,6-dibromobenzoate (CAS No. 1248186-04-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists working on drug discovery, materials science, and environmental chemistry. As research continues to uncover new ways to utilize this compound, its importance is likely to grow even further. The ongoing exploration of its applications underscores its potential to contribute significantly to scientific advancements in the coming years.

1248186-04-0 (ethyl 2-amino-3,6-dibromobenzoate) 関連製品

- 1784855-18-0(Benzene, 1-bromo-2,5-difluoro-3,4-dimethoxy-)

- 2172469-53-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclopropane-1-carboxylic acid)

- 2248341-98-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butyl-1,3-thiazole-5-carboxylate)

- 2727-68-6(2,2,2-trifluoro-N-(2-methylphenyl)acetamide)

- 1012057-52-1(N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine)

- 2137846-62-7(2-5-(difluoromethyl)pyridin-2-ylacetamide)

- 944897-49-8((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride)

- 476283-36-0(N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide)

- 19485-83-7(Cholesteryl 11(E)-Vaccenate)

- 1803608-05-0(6-(bromomethyl)-5-oxaspiro2.4heptan-4-one)